

Structure-Activity Relationship of (-)-Eseroline Analogs: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Eseroline fumarate

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of (-)-eseroline analogs, focusing on their interactions with cholinesterases. Due to the limited availability of comprehensive public data, this guide will primarily focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. While the interaction of these analogs with muscarinic and nicotinic receptors is of significant interest, a consolidated dataset for a series of (-)-eseroline analogs is not readily available in the current literature. However, this guide furnishes detailed experimental protocols for assessing these interactions to facilitate further research.

Cholinesterase Inhibition: A Quantitative Comparison

(-)-Eseroline, a metabolite of physostigmine, is a competitive and reversible inhibitor of acetylcholinesterase (AChE).[1] Its potency and selectivity can be significantly modulated through structural modifications at the carbamate and N(1) positions. The following table summarizes the inhibitory activities of (-)-eseroline and some of its key analogs against AChE and butyrylcholinesterase (BuChE).

| Compound | Modification | Target Enzyme | IC50 / K _i (μM) | Selectivity (AChE/BuChE) |
|-----------------------------|---------------------------------|-------------------|---|---|
| (-)-Eseroline | - | Electric Eel AChE | K _i = 0.15 ± 0.08[1] | ~1387 |
| Human RBC AChE | K _i = 0.22 ± 0.10[1] | AChE | Potent (comparable to Benzylcarbamoyl eseroline)[2] | High (50-100 fold > Benzylcarbamoyl eseroline)[2] |
| Rat Brain AChE | K _i = 0.61 ± 0.12[1] | | | |
| Horse Serum BuChE | K _i = 208 ± 42[1] | | | |
| N-Phenylcarbamoyl eseroline | Phenylcarbamoyl group at C5-OH | AChE | Potent (comparable to Benzylcarbamoyl eseroline)[2] | High (50-100 fold > Benzylcarbamoyl eseroline)[2] |
| BuChE | Weak[2] | AChE | Potent[2] | Low[2] |
| Benzylcarbamoyl eseroline | Benzylcarbamoyl group at C5-OH | | | |
| BuChE | Potent[2] | | | |
| Octylcarbamoyl eseroline | Octylcarbamoyl group at C5-OH | AChE | Potency not greatly altered[2] | - |
| Butylcarbamoyl eseroline | Butylcarbamoyl group at C5-OH | AChE | Potency not greatly altered[2] | - |
| N(1)-Allylphysostigmine | Allyl group at N(1) | AChE | Decreased potency[2] | - |
| N(1)-Phenethylphysostigmine | Phenethyl group at N(1) | AChE | Decreased potency[2] | - |
| N(1)-Benzylphysostigmine | Benzyl group at N(1) | AChE | Decreased potency[2] | - |

mine

| | | | | |
|-------------------------|----------------------------|-------------------|---------------------------------------|---|
| (-)-N1-Norphysostigmine | H at N(1) | Electric Eel AChE | Potent (similar to physostigmine) [3] | - |
| N1,N8-Bisnorcarbamates | Demethylation at N1 and N8 | AChE & BuChE | Highly potent inhibitors[4] | - |

Key Structure-Activity Relationship Insights:

- **Carbamate Moiety:** The presence and nature of the carbamate group at the C5-hydroxyl position are crucial for high-potency cholinesterase inhibition. Hydrolysis of the carbamate, as in (-)-eseroline itself, significantly reduces activity compared to carbamoylated analogs like physostigmine.
- **Carbamoyl Group Substituents:** Increasing the hydrophobicity of simple, non-branching carbamoyl groups does not significantly alter potency against AChE.[2] However, introducing a phenyl group (N-phenylcarbamoyl eseroline) dramatically increases selectivity for AChE over BuChE.[2] Bulky, branched carbamoyl groups lead to poor anticholinesterase activity.[2]
- **N(1) Substitutions:** Increasing the hydrophobicity of the substituent at the N(1) position generally decreases potency against AChE but increases potency against BuChE.[2] Quaternization at the N(1) position enhances AChE inhibition while reducing BuChE inhibition.[2]
- **N(1) Demethylation:** (-)-N1-norphysostigmine retains high potency against AChE, similar to physostigmine itself.[3]
- **N1 and N8 Demethylation:** The N1,N8-bisnorcarbamate analogs of phenserine and physostigmine have been shown to be highly potent inhibitors of both AChE and BuChE.[4]

Muscarinic and Nicotinic Receptor Binding

While (-)-eseroline and its parent compound physostigmine are primarily known for their effects on cholinesterases, they also interact with muscarinic and nicotinic acetylcholine receptors.

However, a comprehensive, comparative dataset of the binding affinities (K_i or IC_{50} values) of a series of (-)-eseroline analogs for the different muscarinic (M1-M5) and nicotinic (e.g., $\alpha 4\beta 2$, $\alpha 7$) receptor subtypes is not readily available in the published literature. Further research is required to fully elucidate the SAR of these analogs at these important cholinergic targets.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

- Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
- Acetylthiocholine iodide (ATCI).
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
- Phosphate buffer (0.1 M, pH 8.0).
- Test compounds ((-)-eseroline analogs).
- 96-well microplate reader.

Procedure:

- Prepare stock solutions of ATCI and DTNB in phosphate buffer.
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.

- Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding a solution containing both ATCl and DTNB to each well.
- Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition relative to a control without the inhibitor.
- Calculate the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Muscarinic and Nicotinic Receptor Binding Assays (Radioligand Binding)

These assays are used to determine the affinity of a ligand for a specific receptor.

Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor).

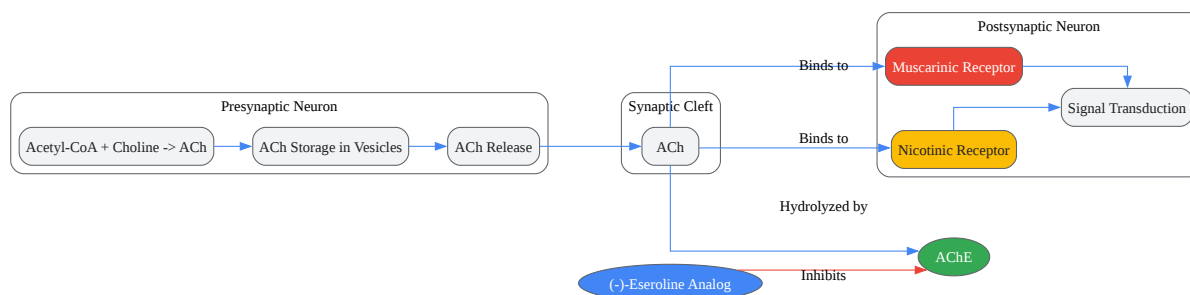
The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC_{50}) is determined. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

General Protocol:

- **Membrane Preparation:** Prepare cell membranes from a cell line expressing the desired muscarinic or nicotinic receptor subtype.
- **Incubation:** In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-epibatidine or [3H]-cytisine for nicotinic receptors) and varying concentrations of the test compound.

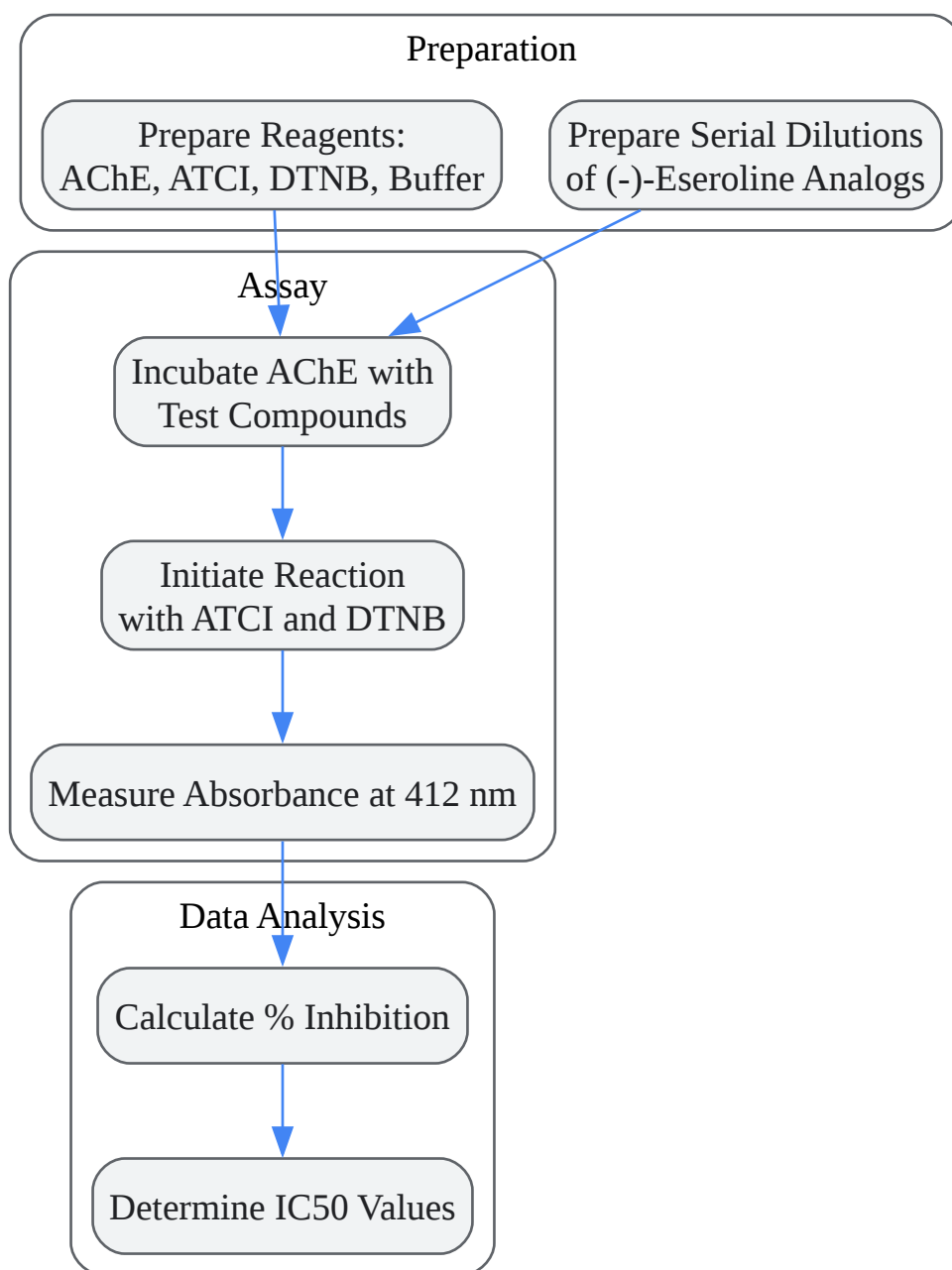
- **Separation of Bound and Free Ligand:** After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through glass fiber filters.
- **Quantification of Radioactivity:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC_{50} value from the resulting competition curve. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

Visualizations



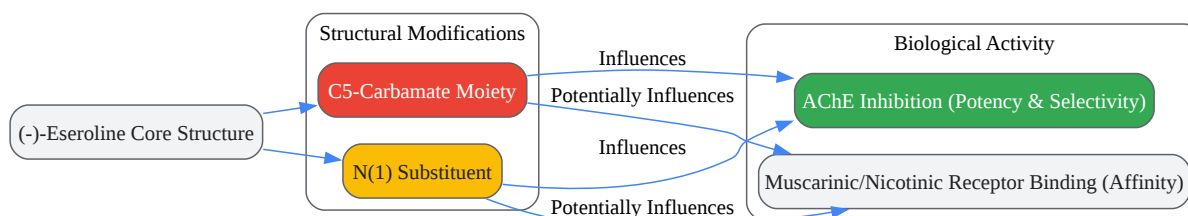
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Caption: Cholinergic signaling pathway and the site of action of (-)-eseroline analogs.



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Caption: Experimental workflow for the AChE inhibition assay.



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Caption: Logical relationship between structural modifications and biological activity.

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